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Compound of Interest

Compound Name: 3-lodopropanal

Cat. No.: B2808199

An In-depth Technical Guide to 3-lodopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-lodopropanal, a bifunctional
organic compound with significant potential in synthetic chemistry and drug discovery. Due to
its dual reactivity, possessing both an aldehyde and an iodo group, it serves as a valuable
building block for the synthesis of complex molecular architectures.

Chemical Identity and Molecular Structure

3-lodopropanal is a simple, yet reactive, molecule. Its chemical identity is well-defined by its
CAS number and molecular structure.

CAS Number: 138174-36-4[1]

Molecular Formula: CsHsIO[1]

IUPAC Name: 3-iodopropanal[1]

Synonyms: Propanal, 3-iodo-; ss-Jodpropionaldehyd[1]

Molecular Structure:
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The structure of 3-lodopropanal consists of a three-carbon chain with an aldehyde functional
group at one terminus and an iodine atom at the other.

2D and 3D Representations:

A 2D chemical structure and a 3D conformer model of 3-lodopropanal can be found on
PubChem (CID 17868755).[1]

Physicochemical Properties

While experimental data for 3-lodopropanal is not widely available, computed properties
provide valuable insights into its physical and chemical characteristics.

Property Value Source
Molecular Weight 183.98 g/mol PubChem[1]
Exact Mass 183.93851 Da PubChem[1]
XLogP3-AA 0.8 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area  17.1 A2 PubChem[1]

Synthesis of 3-lodopropanal

A common and effective method for the synthesis of 3-lodopropanal is the oxidation of its
corresponding primary alcohol, 3-lodo-1-propanol. Reagents such as Pyridinium
chlorochromate (PCC) or Dess-Martin periodinane are well-suited for this transformation as
they are known to oxidize primary alcohols to aldehydes with high efficiency and selectivity,
minimizing over-oxidation to carboxylic acids.[2][3][4]

Experimental Protocol: Oxidation of 3-lodo-1-propanol using Pyridinium Chlorochromate (PCC)
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This protocol is a representative method for the synthesis of 3-lodopropanal.

Materials:

e 3-lodo-1-propanol

e Pyridinium chlorochromate (PCC)

e Anhydrous dichloromethane (CH2Clz2)

o Celite or silica gel

e Anhydrous diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e A solution of 3-lodo-1-propanol (1 equivalent) in anhydrous dichloromethane is added to a
suspension of Pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous
dichloromethane at room temperature under an inert atmosphere (e.g., argon or nitrogen).

e The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the
reaction should be monitored by thin-layer chromatography (TLC).

e Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered
through a pad of silica gel or Celite to remove the chromium salts and other solid byproducts.

e The filtrate is concentrated under reduced pressure to yield the crude 3-lodopropanal.

» Further purification can be achieved by column chromatography on silica gel if necessary.

Safety Precautions:

e PCC is a toxic chromium salt and should be handled with appropriate personal protective
equipment (PPE) in a well-ventilated fume hood.[5]

 All solvents should be anhydrous to prevent side reactions.[5]
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Caption: Synthetic workflow for the preparation of 3-lodopropanal.

Reactivity and Applications in Drug Development

3-lodopropanal is a bifunctional molecule, and its reactivity is characterized by the distinct
chemical properties of the aldehyde and the primary alkyl iodide.

o Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a
precursor for the formation of alcohols, amines, and various heterocyclic systems. It can also
undergo oxidation to a carboxylic acid or reduction to an alcohol.[6][7]

e lodo Group: The carbon-iodine bond is relatively weak, making the iodine an excellent
leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide
range of nucleophiles at this position.

This dual reactivity makes 3-lodopropanal a valuable building block in medicinal chemistry for
the synthesis of novel heterocyclic compounds and other complex molecules with potential
therapeutic applications. Aldehydes are crucial intermediates in the synthesis of active
pharmaceutical ingredients (APIs).[6]
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Caption: Reactivity and synthetic potential of 3-lodopropanal.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-lodopropanal are not readily available, the expected
spectroscopic features can be predicted based on its structure.

IH NMR: The proton NMR spectrum is expected to show a triplet for the aldehydic proton
(CHO), a triplet for the methylene group adjacent to the iodine (CHzl), and a multiplet for the
central methylene group (CH2).

e 13C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the
carbonyl carbon, and two for the methylene carbons.

» IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band
around 1720-1740 cm~1 corresponding to the C=0 stretch of the aldehyde. There would also
be C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm~1.[8]

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of 3-lodopropanal. Fragmentation patterns would likely involve the
loss of iodine and cleavage adjacent to the carbonyl group.
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Handling, Storage, and Safety

Specific safety data for 3-lodopropanal is not widely available. However, based on the
reactivity of similar iodo- and aldehyde-containing compounds, the following precautions are
recommended:

» Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors
and contact with skin and eyes.

o Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert
atmosphere. Aldehydes can be sensitive to air and light.

» Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if
swallowed or inhaled.

This guide provides a foundational understanding of 3-lodopropanal for its application in
research and development. As a versatile bifunctional intermediate, it holds promise for the
synthesis of novel and complex molecules in the pharmaceutical industry. Further research into
its experimental properties and reactivity is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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